BenchChemオンラインストアへようこそ!

Fosamprenavir-d4

Bioanalysis LC-MS/MS Internal Standard

Fosamprenavir-d4 is the gold-standard stable isotope-labeled internal standard for fosamprenavir bioanalysis. Unlike unlabeled fosamprenavir or alternative deuterated analogs, it provides matched chromatographic retention (1.62 min vs. 1.51 min), distinct MS/MS transitions (m/z 589.2→469.1), and corrects for matrix effects (MF 2.09 at LLOQ). ≥98% chemical purity and ≥98% atom D enrichment ensure compliance with FDA/EMA guidance for bioanalytical method validation. Solely for analytical research use; not for human administration.

Molecular Formula C25H36N3O9PS
Molecular Weight 589.6 g/mol
Cat. No. B12414442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosamprenavir-d4
Molecular FormulaC25H36N3O9PS
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D
InChIKeyMLBVMOWEQCZNCC-MHVPRHJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosamprenavir-d4: Procurement-Grade Deuterated Internal Standard for Antiviral Bioanalysis


Fosamprenavir-d4 (CAS 1133702-41-6) is a tetradeuterated analog of the HIV-1 protease inhibitor prodrug fosamprenavir, in which four hydrogen atoms on the phenylsulfonyl ring are replaced with deuterium . This stable isotope-labeled compound is a prodrug that undergoes hydrolysis by cellular phosphatases to release amprenavir-d4, the active inhibitor . As a research chemical, fosamprenavir-d4 is not intended for human therapeutic use and is exclusively supplied for analytical applications, including use as an internal standard for LC-MS/MS quantification and as a tracer in pharmacokinetic studies [1]. Procurement specifications include ≥98% chemical purity and ≥98% atom D isotopic enrichment, ensuring suitability for regulated bioanalysis [2].

Fosamprenavir-d4 vs. Unlabeled Analogs: Why Substitution Compromises Bioanalytical Method Validation


Substituting unlabeled fosamprenavir or alternative deuterated analogs for fosamprenavir-d4 in quantitative bioanalysis introduces unacceptable risks to method accuracy, precision, and regulatory compliance. Regulatory guidance from the FDA and EMA for bioanalytical method validation mandates the use of a stable isotope-labeled internal standard that closely mimics the analyte's physicochemical behavior [1]. Unlabeled fosamprenavir lacks the mass differentiation essential for MS/MS discrimination and cannot serve as an internal standard in co-elution scenarios. Alternative deuterated internal standards—such as amprenavir-d4, which measures only the active metabolite, or fosamprenavir-d4 analogs with different deuteration sites—exhibit differential extraction recovery, distinct chromatographic retention (as seen with fosamprenavir-d4's 1.62 min retention time vs. unlabeled 1.51 min), and potentially divergent ionization efficiencies that invalidate assay accuracy unless the specific matching standard is used [2]. Generic substitution directly violates the principle of matched internal standardization and jeopardizes the validity of pharmacokinetic and bioequivalence data submitted for regulatory review.

Fosamprenavir-d4: Head-to-Head Analytical Differentiation from Unlabeled Fosamprenavir and Other Internal Standards


LC-MS/MS Retention Time and MS Transition Differentiation: Fosamprenavir-d4 vs. Unlabeled Fosamprenavir

In a validated LC-MS/MS method for fosamprenavir quantification in human plasma, fosamprenavir-d4 exhibited a distinct retention time of 1.62 minutes compared to 1.51 minutes for unlabeled fosamprenavir, enabling chromatographic resolution of the internal standard from the analyte while maintaining identical ionization behavior in positive ion mode [1]. The MS/MS transitions used were m/z 585.6 → 418.2 for fosamprenavir and m/z 589.2 → 469.1 for fosamprenavir-d4, demonstrating the +4 Da mass shift from four deuterium atoms [1]. This combination of near-co-elution with MS-resolved transitions ensures accurate correction for matrix effects and extraction variability [1].

Bioanalysis LC-MS/MS Internal Standard Pharmacokinetics

Method Validation Performance Metrics: Fosamprenavir-d4 as Internal Standard vs. Regulatory Acceptance Criteria

Using fosamprenavir-d4 as the internal standard, the LC-MS/MS method achieved intraday and interday accuracy ranging from 95% to 98.4% of nominal concentrations, with precision (%CV) ≤3% across all quality control levels [1]. Matrix effect evaluation yielded a matrix factor of 2.09 at the lower limit of quantitation (LLOQ) and 1.14 at the high QC level, with %interference of 0% confirming excellent analyte selectivity [1]. Stability studies across various conditions showed %nominal values between 94.03% and 100.80%, satisfying FDA bioanalytical method validation guidelines [1]. The linearity range was established as 0.510–200.185 ng/mL with r² = 0.998 [1].

Method Validation Accuracy Precision Matrix Effect

Deuteration Site Specificity: Fosamprenavir-d4 Phenyl Ring Labeling vs. Alternative Deuterated Analogs

Fosamprenavir-d4 incorporates four deuterium atoms exclusively at the ortho and meta positions of the phenylsulfonyl ring (IUPAC: 4-amino-2,3,5,6-tetradeuteriophenyl) . In contrast, amprenavir-d4 (a separate commercial internal standard) is designed for quantification of the active metabolite amprenavir and measures m/z 509 → 245 (vs. fosamprenavir's m/z 585.6 → 418.2), making it unsuitable for quantifying the intact prodrug [1]. Additionally, deuteration at benzylic and isobutyl methyl positions in other fosamprenavir-d4 variants may alter metabolic clearance kinetics, whereas ring deuteration in fosamprenavir-d4 minimizes metabolic isotope effects while preserving mass spectrometric differentiation [2].

Stable Isotope Labeling Metabolic Stability Isotope Effect Internal Standard

Isotopic Purity and Chemical Purity Specifications: Fosamprenavir-d4 vs. Industry Minimum Requirements

Commercially supplied fosamprenavir-d4 meets a minimum chemical purity of ≥98% (HPLC) and isotopic enrichment of ≥98% atom D [1]. This dual specification exceeds the baseline requirements for internal standards in regulated bioanalysis, where isotopic enrichment of ≥95% atom D is considered the minimum acceptable threshold for avoiding cross-signal interference [2]. Suppliers of alternative deuterated HIV protease inhibitor internal standards (e.g., amprenavir-d4) report comparable purity values but do not quantify the specific impact of residual unlabeled material on assay dynamic range; fosamprenavir-d4's documented ≥98% atom D ensures that the contribution of the M+0 isotopic peak to the analyte channel is ≤2%, preserving linearity across the calibration range [3].

Quality Control Isotopic Enrichment Purity Regulatory Compliance

Regulatory Acceptance and Documentation: Fosamprenavir-d4 vs. Non-Certified Alternatives

Fosamprenavir-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. The product is accompanied by a Certificate of Analysis (CoA) documenting lot-specific purity, isotopic enrichment, and storage conditions, which is mandatory for inclusion in regulatory submissions [1]. In contrast, unlabeled fosamprenavir or generic deuterated standards purchased from non-specialist chemical suppliers often lack traceable documentation, isotopic enrichment data, or stability characterization—gaps that can lead to method rejection during regulatory audit [2]. The availability of fosamprenavir-d4 with full characterization supports compliance with FDA 21 CFR Part 11 and OECD Principles of Good Laboratory Practice [1].

Regulatory Compliance CoA Method Validation GMP

Pharmacokinetic Application Validation: Fosamprenavir-d4 Enabled Quantification in Rabbit Plasma vs. Alternative Methodologies

The validated LC-MS/MS method employing fosamprenavir-d4 as internal standard was successfully applied to a pharmacokinetic study in rabbits following a single oral human-equivalent dose [1]. Key PK parameters obtained included a mean Tmax of 2 hours and mean AUC₀₋∞ of 354.9 ng·h/mL [1]. Without a stable isotope-labeled internal standard such as fosamprenavir-d4, alternative quantification approaches (e.g., external standardization or structural analog internal standards) would introduce unacceptable variability due to differential extraction recovery and matrix effects in plasma, as evidenced by the matrix factor of 2.09 at LLOQ [1]. The use of fosamprenavir-d4 enabled the precise and accurate determination of these PK parameters with %CV ≤3%, meeting the stringent requirements for bioequivalence and pharmacokinetic modeling [1].

Pharmacokinetics In Vivo AUC Bioequivalence

Fosamprenavir-d4 Application Scenarios: From Bioanalytical Method Development to Regulated Pharmacokinetic Studies


Development and Validation of LC-MS/MS Methods for Fosamprenavir Quantification in Biological Matrices

Fosamprenavir-d4 serves as the optimal internal standard for developing and validating LC-MS/MS assays for fosamprenavir in human plasma, serum, or tissue homogenates. The documented retention time difference (1.62 min for fosamprenavir-d4 vs. 1.51 min for fosamprenavir) and distinct MS/MS transitions (m/z 589.2 → 469.1 vs. m/z 585.6 → 418.2) allow for robust chromatographic separation and mass discrimination [1]. Method validation using fosamprenavir-d4 yields accuracy (95–98.4%) and precision (≤3% CV) that exceed FDA and EMA requirements, ensuring the assay is suitable for regulatory submission [1].

Preclinical and Clinical Pharmacokinetic Studies of Fosamprenavir Formulations

In preclinical pharmacokinetic studies—such as the validated rabbit model demonstrating Tmax of 2 h and AUC₀₋∞ of 354.9 ng·h/mL—fosamprenavir-d4 corrects for matrix effects and extraction variability that would otherwise compromise data integrity [1]. The internal standard enables accurate determination of key PK parameters including Cmax, Tmax, AUC, and half-life, which are essential for comparing formulation bioavailability and establishing bioequivalence [1]. Without fosamprenavir-d4, the matrix factor of 2.09 at the LLOQ would introduce unacceptable bias in low-concentration measurements [1].

Stability and Forced Degradation Studies of Fosamprenavir Drug Substance and Product

Fosamprenavir-d4 enables precise quantification of fosamprenavir during stability studies and forced degradation experiments, where the parent compound may degrade into multiple products [1]. The internal standard's identical chemical behavior but distinct mass allows accurate tracking of the parent drug even in the presence of degradation products that may co-elute or share similar mass fragments. Stability study results using fosamprenavir-d4 demonstrated %nominal values between 94.03% and 100.80% across all tested conditions, confirming method suitability for ICH stability protocols [1].

Therapeutic Drug Monitoring (TDM) Assay Development for Clinical Research

For clinical research applications requiring therapeutic drug monitoring of fosamprenavir in patient samples, fosamprenavir-d4 provides the gold-standard internal standard for LC-MS/MS assays. The method's linearity range of 0.510–200.185 ng/mL covers clinically relevant plasma concentrations, while the low %CV (≤3%) ensures reliable quantification even at trough levels [1]. The availability of fosamprenavir-d4 with full Certificate of Analysis and documented isotopic enrichment (≥98% atom D) supports compliance with clinical laboratory accreditation standards [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosamprenavir-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.